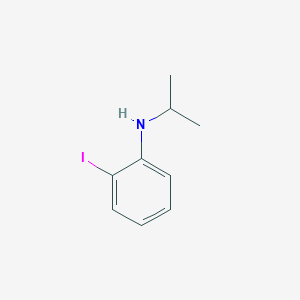

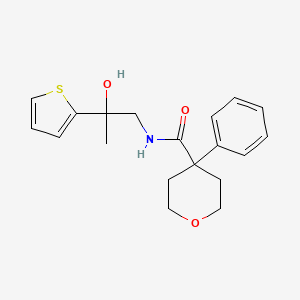

![molecular formula C12H16N2O3 B2518661 4-(7-氧杂双环[2.2.1]庚烷-2-羰基)吗啉-3-腈 CAS No. 1436305-87-1](/img/structure/B2518661.png)

4-(7-氧杂双环[2.2.1]庚烷-2-羰基)吗啉-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex morpholine derivatives is a topic of significant interest in medicinal chemistry due to their potential applications as pharmaceuticals. In the first paper, the authors describe a method for synthesizing a variety of substituted tetrahydroquinoline carbonitriles through a process called cross-recyclization. This involves reacting 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with compounds such as 4-(cyclohex-1-en-1-yl)morpholine. Although the specific compound "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile" is not mentioned, the described methodology could potentially be adapted for its synthesis if the starting materials and reaction conditions are suitably modified .

In the second paper, the authors report the synthesis of a novel morpholine-based building block, 3-oxa-6-azabicyclo[3.1.1]heptane tosylate salt. This compound is of interest due to its non-chiral nature and similar lipophilicity to morpholine. The synthesis begins with inexpensive materials and employs straightforward chemistry, suggesting that the approach could be applicable to the synthesis of related compounds, such as the one .

Molecular Structure Analysis

The structure of morpholine derivatives is crucial for their biological activity. The first paper provides an example of structural elucidation using X-ray analysis for a complex thienoquinoline derivative. This highlights the importance of confirming the molecular structure of synthesized compounds, which would be equally important for "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile" to ensure its correct synthesis and to understand its potential interactions with biological targets .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile". However, the third paper discusses the [2+2]-photocycloaddition of N-benzylmaleimide to alkenes, which is a method that could potentially be used to introduce functional groups into a morpholine scaffold. This type of reaction could be relevant if one were to synthesize derivatives of the compound for the purpose of modifying its chemical properties or biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on "4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile", the second paper does mention the lipophilicity of a related morpholine derivative. Lipophilicity is a key factor in drug design, affecting solubility, permeability, and pharmacokinetics. Therefore, it can be inferred that the lipophilicity and other physical and chemical properties of the compound would be important parameters to assess during its development .

科学研究应用

合成和药物开发应用

已开发出一种通用的合成方法,用于 C-3 二取代的 2-氧杂-5-氮杂双环[2.2.1]庚烷,其在结构上与目标化合物相关。它们充当碳原子桥联吗啉,源自 4R-羟基-l-脯氨酸,突出了它们在创建已批准药物(如巴氯芬和普瑞巴林)的骨架受限类似物的潜力 (Garsi 等人,2022 年)。

对桥联双环吗啉的研究,特别是新型吗啉基构建块(如 3-氧杂-6-氮杂双环[3.1.1]庚烷氢甲苯磺酸酯)的合成,强调了这些化合物在药物化学中的重要性。这些吗啉等排体因其非手性和与吗啉相似的亲脂性而备受关注,表明它们在药物设计中的实用性 (Walker 等人,2012 年)。

桥联双环吗啉氨基酸的合成说明了为药物化学创建紧凑模块。这些新结构可以调节候选药物的理化和药代动力学特性,为提高药物功效和安全性提供了新途径 (Kou 等人,2017 年)。

化学合成和结构见解

通过多米诺反应,由氟化 α-溴烯酮与 β-氨基醇组装三氟甲基吗啉和 1,4-氧杂环戊烷,展示了双环吗啉在合成复杂杂环系统中的多功能性。该方法突出了双环吗啉及其类似物可实现的结构多样性 (Rulev 等人,2016 年)。

在药物发现中探索氧杂环表明,用氧杂环取代常见官能团会显着影响化合物的溶解度、亲脂性和代谢稳定性。这项研究强调了双环结构在创建更有效和稳定的药物分子中的潜力 (Wuitschik 等人,2010 年)。

作用机制

未来方向

属性

IUPAC Name |

4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-6-8-7-16-4-3-14(8)12(15)10-5-9-1-2-11(10)17-9/h8-11H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVYJRSJWDCMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C(=O)N3CCOCC3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

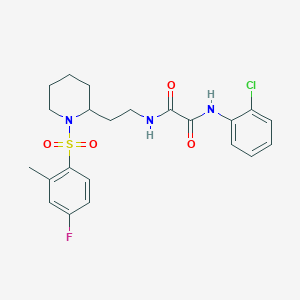

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

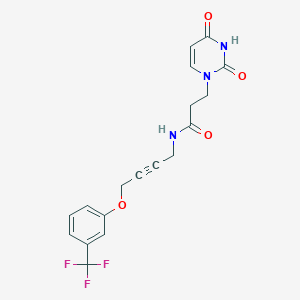

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

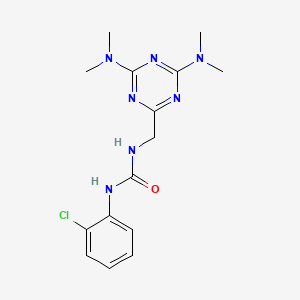

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)